molecular formula C19H12F2N2O4S B2982160 2,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 921920-68-5

2,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2982160
CAS No.: 921920-68-5
M. Wt: 402.37
InChI Key: OFSGTAYCKFTWFJ-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core. The compound’s structure includes a 2,4-difluorophenylsulfonamide group attached to the 2-position of the oxazepine ring, which is fused with two benzene rings and contains an 11-oxo functional group.

Properties

IUPAC Name

2,4-difluoro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F2N2O4S/c20-11-5-8-18(14(21)9-11)28(25,26)23-12-6-7-16-13(10-12)19(24)22-15-3-1-2-4-17(15)27-16/h1-10,23H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSGTAYCKFTWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in several neurological and psychiatric conditions.

Mode of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor. By binding to this receptor, it prevents the action of dopamine, a neurotransmitter that normally activates the D2 receptor.

Biological Activity

2,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound belonging to the class of sulfonamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, synthesizing findings from diverse studies and sources.

Chemical Structure and Properties

The molecular formula of 2,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is C21H14F2N2O5SC_{21}H_{14}F_2N_2O_5S, with a molecular weight of approximately 444.41 g/mol. The structural features include:

  • Dibenzo[b,f][1,4]oxazepin core : This core structure is significant for its biological interactions.
  • Difluoro substitution : The presence of fluorine atoms can enhance the compound's metabolic stability and bioactivity.
  • Benzenesulfonamide group : Known for its antibacterial properties, this group contributes to the compound's therapeutic potential.

Antioxidant Activity

Research has indicated that derivatives of dibenzo[b,f][1,4]oxazepin structures possess antioxidant properties. For instance, studies on related compounds have shown that they can scavenge free radicals and reduce oxidative stress in cellular models . The potential antioxidant activity of 2,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide warrants investigation through in vitro assays such as DPPH and FRAP tests.

COX Inhibition

Compounds similar to 2,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide have been evaluated for their cyclooxygenase (COX) inhibitory activities. For example, certain sulfonamide derivatives have shown promising results in inhibiting COX-2 enzymes, which are implicated in inflammatory processes . This suggests that the compound may also exhibit anti-inflammatory properties.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antioxidant Studies : A study reported that related dibenzo derivatives exhibited significant antioxidant activity with IC50 values lower than standard antioxidants like BHT .
  • COX Inhibition : Research indicated that certain sulfonamide derivatives achieved up to 47.1% COX-2 inhibition at a concentration of 20 μM .
  • Cytotoxicity Assays : Preliminary cytotoxicity studies on related compounds showed non-toxic profiles up to concentrations of 250 μg/mL in non-cancerous cell lines .

Summary Table of Biological Activities

Activity TypeRelated FindingsReference
AntibacterialCompetitive inhibition of bacterial enzymes
AntioxidantSignificant free radical scavenging
COX InhibitionUp to 47.1% inhibition at 20 μM
CytotoxicityNon-toxic up to 250 μg/mL in non-cancerous cells

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Structural Features and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Functional Groups
Target: 2,4-Difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide C₂₁H₁₃F₂N₂O₄S 437.06* 2,4-Difluorophenylsulfonamide; 11-oxo oxazepine Sulfonamide, Dibenzooxazepine, Fluorine
4-Fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide C₂₀H₁₅FN₂O₄S 398.41 4-Fluorophenylsulfonamide; 10-methyl oxazepine Methyl group, Single fluorine
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide C₂₄H₂₃N₂O₆S 479.52 2,4-Dimethoxyphenylsulfonamide; 10-ethyl oxazepine Methoxy groups, Ethyl side chain
N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide C₂₃H₂₀N₂O₄S 408.47 4-Methylphenylsulfonamide; 10-acetyl oxazepine Acetyl group, Methylphenyl
2-(4-Fluorophenyl)-N-[10-(methanesulfonyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl]acetamide C₂₄H₂₀FN₂O₅S 483.49 4-Fluorophenylacetamide; 10-methanesulfonyl oxazepine Methanesulfonyl, Acetamide

*Theoretical molecular weight calculated based on formula.

Key Observations:

Fluorination Effects: The target compound’s 2,4-difluorophenyl group enhances electronegativity and lipophilicity compared to mono-fluorinated (e.g., ) or non-fluorinated analogs (e.g., ). Fluorine atoms improve metabolic stability and binding interactions in sulfonamide-based therapeutics .

Ethyl groups may enhance lipophilicity compared to methyl. 10-Methanesulfonyl Group (): Strong electron-withdrawing effects may stabilize the oxazepine ring and influence electronic distribution.

Sulfonamide Modifications :

  • 2,4-Dimethoxyphenyl (): Methoxy groups offer hydrogen-bonding opportunities but reduce electronegativity compared to fluorine.
  • 4-Methylphenyl (): Methyl groups enhance hydrophobicity, which may improve blood-brain barrier penetration in neurological targets.

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